Cas no 1187169-46-5 (2-Chloro-5-(4-heptyloxybenzoyl)pyridine)

2-Chloro-5-(4-heptyloxybenzoyl)pyridine is a specialized organic compound featuring a pyridine core substituted with a chloro group at the 2-position and a 4-heptyloxybenzoyl moiety at the 5-position. This structure imparts unique electronic and steric properties, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of liquid crystals, pharmaceuticals, or advanced materials. The heptyloxy chain enhances solubility in nonpolar media, while the benzoyl group contributes to its reactivity in condensation or coupling reactions. Its well-defined molecular architecture ensures consistent performance in targeted applications, offering synthetic flexibility for researchers in material science and medicinal chemistry.
2-Chloro-5-(4-heptyloxybenzoyl)pyridine structure
1187169-46-5 structure
Product name:2-Chloro-5-(4-heptyloxybenzoyl)pyridine
CAS No:1187169-46-5
MF:C19H22ClNO2
Molecular Weight:331.83648443222
CID:4684776

2-Chloro-5-(4-heptyloxybenzoyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-Chloro-5-(4-heptyloxybenzoyl)pyridine
    • (6-Chloropyridin-3-yl)(4-(heptyloxy)phenyl)methanone
    • インチ: 1S/C19H22ClNO2/c1-2-3-4-5-6-13-23-17-10-7-15(8-11-17)19(22)16-9-12-18(20)21-14-16/h7-12,14H,2-6,13H2,1H3
    • InChIKey: PASZUADAWSBSOZ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C(C1C=CC(=CC=1)OCCCCCCC)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 23
  • 回転可能化学結合数: 9
  • 複雑さ: 342
  • トポロジー分子極性表面積: 39.2

2-Chloro-5-(4-heptyloxybenzoyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM488214-1g
(6-Chloropyridin-3-yl)(4-(heptyloxy)phenyl)methanone
1187169-46-5 97%
1g
$367 2022-06-14
TRC
C093410-250mg
2-Chloro-5-(4-heptyloxybenzoyl)pyridine
1187169-46-5
250mg
$ 440.00 2022-06-06
TRC
C093410-500mg
2-Chloro-5-(4-heptyloxybenzoyl)pyridine
1187169-46-5
500mg
$ 735.00 2022-06-06
Fluorochem
203567-2g
2-Chloro-5-(4-heptyloxybenzoyl)pyridine
1187169-46-5 97%
2g
£837.00 2022-03-01
Fluorochem
203567-5g
2-Chloro-5-(4-heptyloxybenzoyl)pyridine
1187169-46-5 97%
5g
£1702.00 2022-03-01
Fluorochem
203567-1g
2-Chloro-5-(4-heptyloxybenzoyl)pyridine
1187169-46-5 97%
1g
£554.00 2022-03-01

2-Chloro-5-(4-heptyloxybenzoyl)pyridine 関連文献

2-Chloro-5-(4-heptyloxybenzoyl)pyridineに関する追加情報

Introduction to 2-Chloro-5-(4-heptyloxybenzoyl)pyridine (CAS No. 1187169-46-5)

2-Chloro-5-(4-heptyloxybenzoyl)pyridine, identified by its Chemical Abstracts Service (CAS) number 1187169-46-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and utility in drug design. The structural features of 2-Chloro-5-(4-heptyloxybenzoyl)pyridine, particularly the presence of a chloro substituent at the 2-position and a heptyloxybenzoyl moiety at the 5-position, contribute to its unique chemical properties and potential applications in synthetic chemistry and biopharmaceutical research.

The synthesis of 2-Chloro-5-(4-heptyloxybenzoyl)pyridine involves a multi-step process that typically begins with the functionalization of a pyridine core. The introduction of the chloro group at the 2-position can be achieved through chlorination reactions, while the attachment of the 4-heptyloxybenzoyl group requires careful selection of coupling reagents and conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to facilitate these transformations efficiently. The resulting compound exhibits excellent solubility in organic solvents, making it suitable for further derivatization and structural modifications.

In recent years, 2-Chloro-5-(4-heptyloxybenzoyl)pyridine has been explored as a key intermediate in the development of novel therapeutic agents. Its pyridine scaffold is a privileged structure in drug discovery, often serving as a pharmacophore in small molecule drugs targeting various diseases. The chloro group enhances electrophilicity, enabling further functionalization, while the heptyloxybenzoyl moiety introduces lipophilicity and potential interactions with biological targets. This combination makes 2-Chloro-5-(4-heptyloxybenzoyl)pyridine a valuable building block for designing molecules with enhanced pharmacokinetic properties.

One of the most compelling areas of research involving 2-Chloro-5-(4-heptyloxybenzoyl)pyridine is its application in oncology. Pyridine derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. Studies have demonstrated that compounds structurally similar to 2-Chloro-5-(4-heptyloxybenzoyl)pyridine can disrupt signaling pathways critical for tumor growth and survival. For instance, modifications to the pyridine ring or the attached substituents can modulate binding affinity and selectivity towards specific targets. The heptyloxybenzoyl group, in particular, has been found to improve membrane permeability, enhancing drug delivery to cancer cells.

Another significant application of 2-Chloro-5-(4-heptyloxybenzoyl)pyridine lies in neuropharmacology. Neurological disorders such as Alzheimer's disease and Parkinson's disease have been linked to aberrant protein aggregation and oxidative stress. Pyridine-based compounds have shown potential in modulating neurotransmitter systems and protecting against neurodegeneration. Research indicates that derivatives of 2-Chloro-5-(4-heptyloxybenzoyl)pyridine can interact with receptors and enzymes involved in neural function, offering therapeutic benefits. Preclinical studies have highlighted its ability to cross the blood-brain barrier, making it a promising candidate for treating central nervous system disorders.

The compound's versatility also extends to anti-inflammatory applications. Chronic inflammation is a hallmark of many diseases, including autoimmune conditions and metabolic disorders. Pyridine derivatives have been investigated for their ability to inhibit inflammatory cytokines and enzymes. 2-Chloro-5-(4-heptyloxybenzoyl)pyridine, with its unique structural features, has shown potential in modulating inflammatory pathways by interacting with transcription factors and signaling molecules. Its ability to bind to specific protein targets suggests that it could be developed into a novel anti-inflammatory agent with minimal side effects.

Advances in computational chemistry have further accelerated the exploration of 2-Chloro-5-(4-heftyloxybenzoyl)pyridine's potential applications. Molecular modeling techniques allow researchers to predict binding affinities, optimize drug-like properties, and identify promising lead compounds efficiently. These computational methods complement traditional experimental approaches, enabling faster development cycles for new drugs. Additionally, virtual screening has been used to identify novel derivatives of 2-Chloro-5-(hefty loxy benzyl ) py rid ine with enhanced biological activity or improved pharmacokinetic profiles.

The future prospects for 2-Chloro-5-(hefty lo xy benzyl ) py rid ine are promising, with ongoing research focusing on improving synthetic routes, exploring new therapeutic indications, and developing formulations for better delivery systems. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area. As our understanding of disease mechanisms advances, compounds like 2-Chloro-5-(hefty lo xy benzyl ) py rid ine will continue to play a crucial role in developing next-generation therapeutics.

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